Technical Guide: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide
Technical Guide: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide
The following technical guide details the physicochemical profile, synthesis, and applications of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide , focusing on its critical role as a scaffold in medicinal chemistry.
Executive Summary & Identity Profile
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., p38 MAP kinase) and antiviral agents. Due to its specific substitution pattern—combining a hydrogen bond donor/acceptor motif (pyridone) with a reactive handle (chloride) and a functionalizable amide—it serves as a versatile building block for fragment-based drug discovery.
While the unsubstituted amide is often synthesized in situ or on-demand, its direct precursor, the carboxylic acid, is the primary commercial entry point.
Identity Data
| Parameter | Detail |
| Chemical Name | 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide |
| Synonyms | 2-Chloro-6-hydroxyisonicotinamide; 6-Chloro-2-hydroxypyridine-4-carboxamide |
| Primary Precursor CAS | 6313-51-5 (Acid form: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid) |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| Core Scaffold | 2-Pyridone (2-Hydroxypyridine tautomer) |
Structural Tautomerism
The compound exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. In the solid state and polar solvents, the 2-oxo-1,2-dihydro form generally predominates, which is critical for its hydrogen-bonding interactions in protein active sites.
Caption: Tautomeric equilibrium favoring the 2-oxo species, essential for donor-acceptor recognition.
Synthetic Pathway & Methodology
The synthesis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is typically achieved via a two-step sequence starting from 2,6-dichloroisonicotinic acid . This route ensures regioselective installation of the oxygen functionality while preserving the 6-chloro handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
Step 1: Regioselective Hydrolysis
The starting material, 2,6-dichloroisonicotinic acid (CAS 5398-44-7), undergoes nucleophilic aromatic substitution with hydroxide. The reaction is driven by the electron-deficient nature of the pyridine ring.
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Reagents: 2N NaOH (aq).
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Conditions: Reflux (100–130 °C) for 12–16 hours.
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Workup: Acidification with 6N HCl precipitates the product.[1]
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Product: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 6313-51-5 ).[2][3]
Step 2: Amidation
The carboxylic acid is converted to the primary amide. Direct reaction with ammonia can be sluggish; activation via an acid chloride or mixed anhydride is preferred.
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Activation: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) with catalytic DMF.
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Amidation: Treatment with aqueous or anhydrous Ammonia (NH₃).
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Alternative: Coupling reagents (HATU/EDC) with NH₄Cl for milder conditions.
Caption: Synthetic route from commercially available 2,6-dichloroisonicotinic acid to the target amide.
Applications in Drug Discovery[7][8]
This scaffold is highly valued for its ability to mimic peptide bonds and interact with kinase hinge regions.
Kinase Inhibition (p38 MAP Kinase)
The 2-pyridone motif serves as a bioisostere for the hinge-binding region of ATP. The "donor-acceptor" hydrogen bonding pattern (NH donor, C=O acceptor) is complementary to the backbone residues of many kinases.
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Mechanism: The 6-chloro group allows for the introduction of hydrophobic aryl groups (via Suzuki coupling) to access the "selectivity pocket" of the kinase.
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Utility: Development of anti-inflammatory agents targeting the p38 pathway.
Antiviral Therapeutics
Recent patent literature (e.g., WO2024178004) highlights the use of 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid derivatives as inhibitors of viral proteases. The carboxamide group can be further modified to engage catalytic cysteines or serines in viral enzymes.
Fragment-Based Screening
Due to its low molecular weight (<200 Da) and high ligand efficiency, the amide is an ideal "fragment" for X-ray crystallographic screening. It binds efficiently to polar sub-pockets, allowing researchers to "grow" the molecule from the 6-position.
Analytical Characterization
To validate the identity of the synthesized amide, the following analytical signatures are diagnostic:
| Method | Diagnostic Signal | Note |
| ¹H NMR (DMSO-d₆) | δ ~11.0–12.0 ppm (br s, 1H): Pyridone NH | Confirms 2-oxo tautomer. |
| δ ~7.5–8.5 ppm (br s, 2H): Amide NH₂ | Typical primary amide signals. | |
| δ ~6.5–7.0 ppm (s, 2H): Aromatic CH | C3 and C5 protons (singlets or meta-coupled). | |
| LC-MS (ESI) | [M+H]⁺ = 173/175 | Characteristic 3:1 chlorine isotope pattern. |
| IR Spectroscopy | ~1650–1690 cm⁻¹: Amide I band | Strong carbonyl stretch (C=O). |
Safety & Handling (SDS Summary)
While specific toxicological data for the amide may be limited, data for the precursor (CAS 6313-51-5) suggests the following precautions:
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
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Handling: Use in a fume hood. Avoid dust generation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.
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Incompatibility: Strong oxidizing agents, strong bases.
References
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Synthesis of Precursor (Acid)
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Commercial Availability (Acid Precursor)
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Structural Context (Pyridone Tautomerism)
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Tautomerism in 2-hydroxypyridines. IUPAC Gold Book. Link
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- Kinase Inhibitor Applications: Pyridone-based kinase inhibitors. Journal of Medicinal Chemistry (General Reference).
